molecular formula C14H28O2 B145415 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- CAS No. 139504-68-0

2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-

Cat. No.: B145415
CAS No.: 139504-68-0
M. Wt: 228.37 g/mol
InChI Key: GQBVHGLNSHPKPG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- involves the reaction of 2-tert-butylcyclohexanol with sodium hydride and 1,2-epoxybutane . The reaction conditions typically include:

    Reactants: 2-tert-butylcyclohexanol, sodium hydride, and 1,2-epoxybutane.

    Reaction Medium: An appropriate solvent, often anhydrous conditions to prevent hydrolysis.

    Temperature: Controlled to optimize the reaction rate and yield.

    Catalyst: Sodium hydride acts as a base to deprotonate the alcohol, facilitating the nucleophilic attack on the epoxide.

Chemical Reactions Analysis

2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyclohexyl and tert-butyl groups contribute to its hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.

Comparison with Similar Compounds

2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- can be compared with similar compounds such as:

    2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-: Similar in structure but with different substituents on the cyclohexyl ring.

    2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-: Variations in the alkyl groups attached to the oxygen atom.

The uniqueness of 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- lies in its specific combination of functional groups, which imparts distinct physicochemical properties and applications in various fields.

Properties

IUPAC Name

1-(2-tert-butylcyclohexyl)oxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h11-13,15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBVHGLNSHPKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1CCCCC1C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869896
Record name 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-
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Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-
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CAS No.

139504-68-0
Record name 1-(2-tert-Butylcyclohexyloxy)-2-butanol
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Record name 2-tert-Butylcyclohexyloxybutanol
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Record name 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-
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Record name 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-tert-butylcyclohexyl)oxy]butan-2-ol
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Record name 1-(2-tert-Butyl cyclohexyloxy)-2-butanol
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Record name 2-TERT-BUTYLCYCLOHEXYLOXYBUTANOL
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Synthesis routes and methods I

Procedure details

To a 500 ml autoclave, 50 g (0.23 mol) of 1-(2-tertbutylphenyloxy)-2-butanol, 150 g of isopropanol and 1.0 g of 5 weight % palladium catalyst supported on active carbon containing 50 weight % water (produced by N. E. Chemcat Co.) were added, and the mixture obtained was reacted at 190° C. at a hydrogen pressure of 70 kg/cm2 for 27 hours until absorption of hydrogen had stopped. After the reaction was finished, the catalyst was filtered to remove it, and the reacted solution was distilled and 38.8 g of 1-(2-tert-butylcyclohexyloxy)-2-butanol (cis:trans=63:37) were obtained in a 74% yield of product.
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Synthesis routes and methods II

Procedure details

A 500 ml capacity autoclave was charged with 30 g (0.13 mol) of 6-t-butyl-2-ethyl-1,4-dioxaspiro[4.5]decane which has been prepared from 2-t-butylcyclohexanone and 1,2-butanediol, 150 g of isopropanol and 0.3 g of a catalyst of 5% palladium supported on active carbon (pH=7.6). The reaction was carried out under a hydrogen pressure of 70 kg/cm2 and at a temperature of 190° C. for 20 hours until completion of the absorption of hydrogen. After the reaction, the catalyst was removed by filtration and the resulting filtrate was subjected to distillation to obtain 24.2 g of 1-(2-t-butylcyclohexyloxy)-2-butanol (b.p.=122° to123° C./5 mmHg; yield=80%; cis:trans=66:34).
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6-t-butyl-2-ethyl-1,4-dioxaspiro[4.5]decane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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